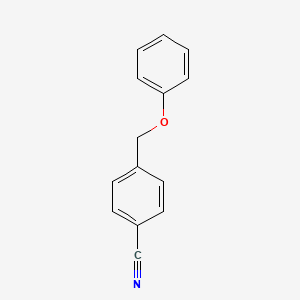
4-(Phenoxymethyl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(Phenoxymethyl)benzonitrile has been reported. For instance, the synthesis of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile involved several analyses . Another study discussed the selective hydrogenation of benzonitrile using alumina-supported Ir–Pd catalysts .Molecular Structure Analysis
While specific molecular structure analysis for 4-(Phenoxymethyl)benzonitrile is not available, studies on similar compounds provide insights. For example, a study on benzonitrile revealed insights about its molecular dynamics .Applications De Recherche Scientifique
1. High Voltage Lithium-Ion Batteries
4-(Phenoxymethyl)benzonitrile derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been explored as electrolyte additives for high-voltage lithium-ion batteries. These additives can significantly enhance the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, contributing to the development of more efficient energy storage solutions (Huang et al., 2014).
2. Local Anesthetics
The compound has been utilized in synthesizing local anesthetics like Fomocaine. Its synthesis involves a modified Willgerodt-Kindler reaction starting from 4-phenoxy-methyl-benzonitrile, offering an efficient method for producing local anesthetics with low toxicity (Oelschläger et al., 1977).
3. Cancer Research
In cancer research, derivatives of benzonitrile like 4-hydroxymethylbenzonitrile are part of compounds synthesized for their strong activity against certain cancer cells, including colorectal and triple-negative breast cancer cells. These compounds have shown potential in selective cytotoxicity studies (Pilon et al., 2020).
4. Synthesis of Bisphthalonitrile Resins
The synthesis of high-performance bisphthalonitrile resins, which are used in various industrial applications, incorporates derivatives of benzonitrile. These resins exhibit outstanding thermal stability, high modulus, and high glass transition temperatures, making them suitable for high-temperature applications (Sheng et al., 2014).
5. Photophysical and Photochemical Properties
Derivatives of benzonitrile, such as 4-(4-(1H-benzo[d]imidazole-2yl)phenoxy) group substituted phthalocyanine, are studied for their unique photophysical and photochemical properties. These properties are significant in the field of luminescence and have potential applications in optical and electronic devices (Şen et al., 2018).
6. Corrosion Inhibition Studies
Benzonitrile derivatives are investigated for their corrosion inhibition properties for metals like mild steel. These studies are crucial in the development of protective coatings for metals in corrosive environments (Chaouiki et al., 2018).
Safety and Hazards
Orientations Futures
While specific future directions for 4-(Phenoxymethyl)benzonitrile are not available, research on similar compounds suggests potential areas of interest. For instance, a study on 1,2,4-oxadiazoles suggested their potential as anti-infective agents . Another study discussed the potential of oxazole derivatives in the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
4-(phenoxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICKOSKPNIMQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481145 | |
| Record name | 4-(phenoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)benzonitrile | |
CAS RN |
57928-75-3 | |
| Record name | 4-(phenoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B1657638.png)
![2-(4-chlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B1657642.png)

![4-Chloro-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzene-1-sulfonamide](/img/structure/B1657644.png)
![N-[4-(4-Bromobenzamido)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1657645.png)
![2,4-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1657648.png)
![N-[(E)-(2-Hydroxy-5-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1657650.png)
![(5Z)-5-[(5-acetylfuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1657653.png)
![N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-phenoxyacetamide](/img/structure/B1657654.png)



![3-[(3-bromobenzoyl)amino]-3-(4-ethoxyphenyl)propanoic Acid](/img/structure/B1657658.png)
